

An In-depth Technical Guide to the Magnetic Properties of Chromium Nickel Oxides

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Compound of Interest		
Compound Name:	Chromium nickel oxide (Cr2NiO4)	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of chromium nickel oxide systems, with a focus on nickel chromite (NiCr₂O₄) and doped nickel/chromium oxides. The information presented herein is intended for researchers, scientists, and professionals in drug development who may utilize the unique magnetic characteristics of these materials in their applications.

Magnetic Properties of Nickel Chromite (NiCr2O4)

Nickel chromite (NiCr₂O₄) is a spinel oxide that exhibits complex magnetic behavior due to the interplay of structural distortions and competing magnetic exchange interactions. At room temperature, it possesses a tetragonally distorted spinel structure.[1] This compound undergoes multiple magnetic transitions as the temperature is lowered.

A key characteristic of NiCr₂O₄ is a ferrimagnetic transition, with a Curie temperature (Tc) reported in the range of 63 K to 87 K.[2][3][4] Below this temperature, a ferrimagnetic ordering of a longitudinal component of the magnetic moments occurs.[2] A second magnetic transition takes place at a lower temperature (Ts), typically between 22 K and 31 K.[2][3][5] This transition corresponds to the ordering of a transverse antiferromagnetic component, leading to a more complex, non-collinear magnetic structure.[2][6] The synthesis conditions, such as the atmosphere during high-temperature solid-state reaction, can influence these transition temperatures.[3] For instance, samples prepared in an inert argon atmosphere have shown a lower Néel temperature.[3]



The magnetic structure of NiCr₂O₄ is a result of competing exchange interactions between the Ni²⁺ ions on the tetrahedral (A) sites and the Cr³⁺ ions on the octahedral (B) sites of the spinel lattice.[2] These interactions include those between Cr³⁺ ions on the B-sites (JBB), between Ni²⁺ and Cr³⁺ ions on the A and B sites (JAB), and between Ni²⁺ ions on the A-sites (JAA).[4]

Ouantitative Magnetic Data for NiCr2O4

Magnetic Property	Value	Temperature (K)	emperature Synthesis	
Curie Temperature (Tc)	~74 K	-	Bulk NiCr2O4	[2]
63.0 K - 73.1 K	-	Solid-state reaction, dependent on atmosphere	[3]	
86 K	-	Nanoparticles	[7]	
87 K	-	Nanoparticles	[2]	
Antiferromagneti c Transition (Ts)	~31 K	-	Bulk NiCr2O4	[2]
22.3 K - 27.2 K	-	Solid-state reaction, dependent on atmosphere	[3]	
15 K	-	Nanocrystals	[6]	_
Spontaneous Magnetization	~0.3 µB/formula unit	Below Ts	-	[2]
Coercive Field (Hc)	~0.25 T	40	Powder sample	[3]
~0.54 T	10	Powder sample	[3]	



Magnetic Properties of Doped Chromium Nickel Oxides

The introduction of dopants into nickel oxide (NiO) or chromium oxide (Cr₂O₃) significantly alters their magnetic properties, often leading to the emergence of ferromagnetism or other complex magnetic behaviors.

Chromium-Doped Nickel Oxide (Cr-doped NiO)

Pure NiO is an antiferromagnetic material with a high Néel temperature.[8] However, when doped with chromium, its magnetic properties can be tuned. The incorporation of Cr ions into the NiO lattice can induce ferromagnetic behavior.[9] Studies on Cr-doped NiO nanoparticles have shown that the material can be converted from superparamagnetic to ferromagnetic.[9] In some cases, a diamagnetic-like behavior has been observed in Cr-doped NiO nanoparticles, which is attributed to lattice imperfections leading to a lowering of the net magnetization.[10]

Nickel-Doped Chromium (III) Oxide (Ni-doped Cr₂O₃)

Chromium (III) oxide (Cr₂O₃) is also antiferromagnetic in its bulk form. Doping with nickel ions can induce weak room-temperature ferromagnetism.[11] This induced ferromagnetism is associated with exchange interactions involving oxygen defects in the crystal lattice.[11] The Bound Magnetic Polaron (BMP) model has been used to explain these magnetic behaviors in doped Cr₂O₃.[11]

Quantitative Magnetic Data for Doped Chromium Nickel Oxides



Material System	Dopant Concentr ation	Magnetic Behavior	Coercivit y (Hc)	Remanen t Magnetiz ation (Mr)	Notes	Citation
Cr-doped NiO	Not specified	Ferromagn etic	Low	Low	Nanoparticl es, converted from superpara magnetic	[9]
Not specified	Diamagneti c-like	Low	Low	Nanoparticl es, narrowed hysteresis curves	[10]	
Ni-doped Cr2O₃	Not specified	Weak room- temperatur e ferromagne tism	-	-	Associated with oxygen defects	[11]

Experimental Protocols

The characterization of the magnetic properties of chromium nickel oxides involves several key experimental techniques.

Synthesis of Chromium Nickel Oxides

Solid-State Reaction (for NiCr₂O₄): A common method for synthesizing polycrystalline NiCr₂O₄ is the high-temperature solid-state reaction.

 High purity precursor powders of nickel oxide (NiO) and chromium (III) oxide (Cr₂O₃) are thoroughly mixed in stoichiometric ratios.



- The mixture is then subjected to a series of grinding and heating cycles.
- Calcination is typically performed at temperatures ranging from 900°C to 1300°C for several hours.
- The atmosphere during calcination (e.g., air, inert gas like argon) is a critical parameter that can affect the final phase and magnetic properties of the material.[3]

Co-precipitation (for doped oxides and nanoparticles): This wet-chemical method is often used to produce nanoparticles with controlled size and composition.

- Aqueous solutions of metal salts (e.g., nickel nitrate, chromium nitrate) are mixed in the desired molar ratios.
- A precipitating agent, such as a solution of sodium hydroxide or ammonia, is added dropwise
 to the mixture under controlled pH and temperature to induce the co-precipitation of the
 metal hydroxides.
- The resulting precipitate is then filtered, washed to remove impurities, and dried.
- Finally, the dried powder is calcined at a specific temperature to form the desired oxide nanoparticles.

Magnetic Property Characterization

Vibrating Sample Magnetometry (VSM): VSM is used to measure the magnetic moment of a material as a function of an applied magnetic field and temperature.

- A small, powdered sample is mounted on a sample holder attached to a vibrating rod.
- The sample is placed within a uniform magnetic field generated by an electromagnet.
- The sample is made to vibrate vertically at a constant frequency and amplitude.
- This vibration induces a changing magnetic flux in a set of pickup coils, which in turn generates a voltage proportional to the magnetic moment of the sample.



- By sweeping the applied magnetic field, a hysteresis loop (M-H curve) can be recorded, from which properties like saturation magnetization, coercivity, and remanence are determined.
- Temperature-dependent measurements, such as Field Cooled (FC) and Zero Field Cooled (ZFC) curves, can be performed to identify magnetic transition temperatures.

Neutron Powder Diffraction: This technique is crucial for determining the magnetic structure of crystalline materials.

- A powdered sample is placed in a beam of thermal neutrons.
- The neutrons are diffracted by both the atomic nuclei (nuclear scattering) and the magnetic moments of the atoms (magnetic scattering).
- A detector measures the intensity of the diffracted neutrons as a function of the scattering angle (2θ).
- By collecting diffraction patterns above and below the magnetic ordering temperature, the magnetic contribution to the scattering can be isolated.
- Analysis of the positions and intensities of the magnetic Bragg peaks allows for the determination of the arrangement and orientation of the magnetic moments in the crystal lattice.

Gouy Method for Magnetic Susceptibility: This is a classic method for measuring the magnetic susceptibility of a powdered sample.

- A long, cylindrical tube is filled with the powdered sample.
- The tube is suspended from a sensitive balance such that one end is in a region of high, uniform magnetic field and the other end is in a region of negligible field.
- The apparent weight of the sample is measured with the magnetic field off and with the magnetic field on.
- Paramagnetic materials will be pulled into the magnetic field, resulting in an apparent increase in weight, while diamagnetic materials will be pushed out, causing an apparent



decrease in weight.

• The change in weight is directly proportional to the magnetic susceptibility of the sample.

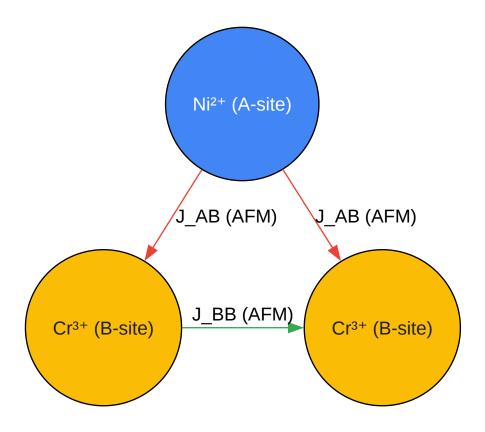
Visualizations



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Relationship between synthesis, structure, and magnetism in NiCr₂O₄.

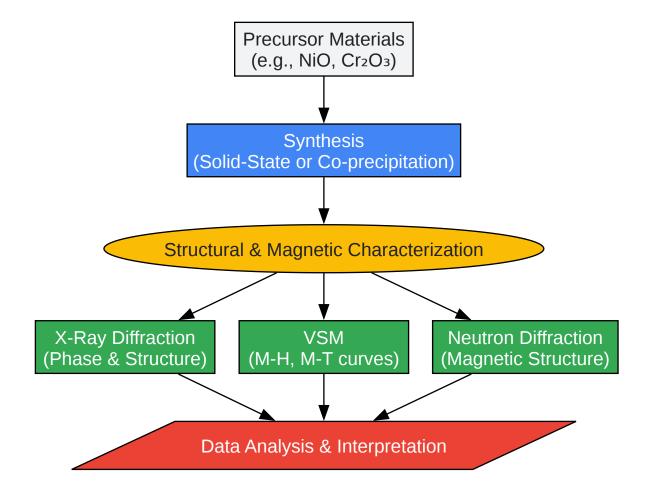




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Competing exchange interactions in the NiCr $_2\text{O}_4$ spinel structure.





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General experimental workflow for chromium nickel oxides.

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